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1,2'-Binaphthalene

Cat. No.: B1594335
CAS No.: 4325-74-0
M. Wt: 254.3 g/mol
InChI Key: CFPMTYLOUSWLLM-UHFFFAOYSA-N
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Description

Structural Significance and Isomerism of Binaphthalene Compounds

Binaphthalene compounds are polycyclic aromatic hydrocarbons composed of two naphthalene (B1677914) units. The point of connection between these two rings dictates the specific isomer. The three primary isomers are 1,1'-binaphthalene, 1,2'-binaphthalene, and 2,2'-binaphthalene. optica.org The structural rigidity and the defined spatial arrangement of the naphthalene rings in these molecules are of significant interest in various chemical disciplines.

The isomerism in binaphthalenes is not limited to the point of linkage. The introduction of substituents on the naphthalene rings can lead to a variety of positional isomers, each with distinct chemical and physical properties. More importantly, when rotation around the single bond connecting the two naphthalene rings is hindered, it gives rise to atropisomers, which are stereoisomers that can be isolated as separate enantiomers. wikipedia.org

Fundamental Principles of Axial Chirality in Biaryl Systems

Axial chirality is a special case of chirality where a molecule lacks a traditional chiral center but possesses an axis of chirality, around which a set of substituents is arranged in a non-planar fashion, resulting in a structure that is not superimposable on its mirror image. wikipedia.org This phenomenon is most commonly observed in substituted biaryl compounds, such as binaphthalenes.

The existence of stable atropisomers is dependent on the rotational barrier around the aryl-aryl bond. csic.es This barrier must be high enough to prevent the interconversion of the enantiomers at room temperature. The magnitude of this barrier is primarily influenced by the steric hindrance imposed by substituents located at the ortho positions to the inter-ring bond. mdpi.com The larger and bulkier the ortho-substituents, the greater the steric repulsion in the transition state for rotation, and thus, the higher the energy barrier to racemization. acs.orgusu.edu

The Cahn-Ingold-Prelog (CIP) priority rules are adapted to assign stereochemical descriptors (Ra and Sa) to axially chiral molecules. The molecule is viewed along the chiral axis, and the substituents on the front and back rings are ranked based on priority. stereoelectronics.org

Overview of Key Binaphthalene Isomers and Their Distinctive Features in Organic Chemistry

The different linkage points in binaphthalene isomers lead to distinct molecular geometries and electronic properties, which in turn dictate their applications in organic chemistry.

1,1'-Binaphthalene: In this isomer, the naphthalene rings are connected at their 1 and 1' positions. Unsubstituted 1,1'-binaphthyl has a relatively low barrier to rotation and can racemize at room temperature. acs.org However, the introduction of bulky substituents at the 2,2' and 8,8' positions can significantly increase the rotational barrier, leading to configurationally stable atropisomers. acs.org Derivatives of 1,1'-binaphthyl, such as 1,1'-bi-2-naphthol (B31242) (BINOL), are widely used as chiral ligands and auxiliaries in asymmetric synthesis. wikipedia.org

This compound: This asymmetrically linked isomer connects one naphthalene ring at the 1-position to the other at the 2'-position. nist.govnist.gov This linkage results in a different spatial arrangement compared to its 1,1' and 2,2' counterparts. Its unique structure influences its spectroscopic properties and potential applications.

2,2'-Binaphthalene: This isomer features a connection between the 2 and 2' positions of the naphthalene rings. optica.org Like 1,1'-binaphthyl, the introduction of substituents is crucial for achieving high rotational barriers and stable atropisomers. publish.csiro.au Derivatives of 2,2'-binaphthyl, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are renowned for their use as chiral ligands in a vast array of transition metal-catalyzed asymmetric reactions, including hydrogenations and cross-coupling reactions. catalysis.blogwikipedia.orgguidechem.com

The distinct features of these isomers have made them invaluable tools for chemists, enabling the synthesis of complex chiral molecules with high levels of stereocontrol.

Property1,1'-BinaphthaleneThis compound2,2'-Binaphthalene
CAS Number 604-53-5 4325-74-0 nist.gov610-43-5
Molecular Formula C20H14 C20H14 nist.govC20H14
Molecular Weight 254.33 g/mol 254.33 g/mol nist.gov254.33 g/mol
Key Derivatives BINOL wikipedia.org-BINAP wikipedia.org
Primary Applications Precursor for chiral ligands and catalysts. Studied for its unique spectroscopic properties.Ligands for asymmetric catalysis. catalysis.blog

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14 B1594335 1,2'-Binaphthalene CAS No. 4325-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-ylnaphthalene
Source PubChem
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InChI

InChI=1S/C20H14/c1-2-8-17-14-18(13-12-15(17)6-1)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPMTYLOUSWLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195805
Record name 1,2'-Binaphthalene
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4325-74-0
Record name 1,2'-Binaphthalene
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Record name 1,2'-Binaphthalene
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Record name 1,2'-Binaphthalene
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Record name 1,2'-BINAPHTHALENE
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Advanced Synthetic Methodologies for Binaphthalene Derivatives

Direct Aryl-Aryl Coupling Strategies

The direct formation of the C-C bond linking the two naphthalene (B1677914) units is the most convergent approach to synthesizing the binaphthyl core. Oxidative coupling and palladium-catalyzed cross-coupling are the two preeminent strategies in this regard.

Oxidative coupling is a classical and widely used method for the synthesis of binaphthyls, particularly symmetrical 1,1'-binaphthyls from 2-naphthol (B1666908) or 2-naphthylamine (B18577) precursors. The reaction typically proceeds through the generation of naphthoxy or aminonaphthyl radicals via a single-electron transfer (SET) mechanism, followed by a radical-radical coupling. A variety of reagents have been employed to facilitate this transformation.

Commonly used coupling reagents include metal salts such as iron(III) chloride (FeCl₃), copper(II) salts (e.g., CuCl₂, CuSO₄), and titanium(IV) chloride (TiCl₄). For instance, the oxidation of 2-naphthol with FeCl₃ is a traditional method to produce 1,1'-bi-2-naphthol (B31242) (BINOL). doi.orgscilit.com Similarly, TiCl₄ in nitromethane (B149229) has been shown to effectively yield symmetrical 1,1'-binaphthyls from substrates bearing electron-donating groups. scilit.com Copper-based systems, often in conjunction with amine ligands, are also prevalent. doi.orgsoton.ac.uk

More recently, electrochemical methods have emerged as a green and sustainable alternative, avoiding the need for stoichiometric chemical oxidants. researchgate.net Anodic dehydrogenative homo-coupling of 2-naphthylamines can produce 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives in excellent yields, with H₂ as the only byproduct. researchgate.net The efficiency and selectivity of these oxidative couplings can be significantly influenced by reaction conditions, including the choice of solvent. The use of fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been found to dramatically accelerate reaction rates for the oxidative dimerization of 2-naphthol. nih.gov

MethodReagent/CatalystSubstrate ExampleProduct TypeKey FeaturesCitations
Chemical OxidationIron(III) chloride (FeCl₃)2-NaphtholSymmetrical BINOLTraditional, cost-effective method. doi.org
Chemical OxidationTitanium(IV) chloride (TiCl₄)Naphthalene derivativesSymmetrical 1,1'-BinaphthylsEffective for substrates with electron-donating groups. scilit.com
Chemical OxidationCuCl₂ / Benzylamine3-Methoxynaphthalen-2-amineSubstituted BINAMModified method for specific diamine synthesis. soton.ac.uk
Electrochemical OxidationTransition-metal-free anodic couplingN-Phenyl-2-naphthylamineBINAM derivativesGreen, sustainable, high yields (up to 98%), H₂ as sole byproduct. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a versatile and powerful tool for the synthesis of both symmetrical and unsymmetrical binaphthalene derivatives. rsc.org The Suzuki reaction involves the coupling of an organoboron species (like a naphthylboronic acid) with an organohalide (like a naphthyl bromide or iodide) in the presence of a palladium catalyst and a base. rsc.org

The general mechanism involves a catalytic cycle initiated by the oxidative addition of the organohalide to a Pd(0) species. This is followed by transmetalation with the organoboron compound and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org This methodology has been widely applied to the synthesis of substituted biphenyls and polyolefins and is highly effective for constructing the binaphthyl core. rsc.org

Microwave irradiation has been shown to significantly accelerate these reactions, allowing for the synthesis of desired products in good to excellent yields within minutes. rsc.org For example, naphthalene halides can be effectively coupled under microwave conditions. rsc.org The synthesis of four new binaphthyl derivatives was successfully achieved in high yields via the Suzuki reaction of 2,2'-dibromo-1,1'-binaphthalene with various phenylboronic acid derivatives, demonstrating the utility of this method for further functionalization. acs.org However, the synthesis of sterically hindered binaphthalenes can be challenging, with hydrolytic deboronation sometimes competing with the desired cross-coupling. researchgate.net

ReactionCatalyst SystemCoupling PartnersKey FeaturesCitations
Suzuki ReactionPd(0) complex, BaseNaphthylboronic acid + Naphthyl halideVersatile for symmetrical and unsymmetrical binaphthyls. rsc.orgresearchgate.net
Microwave-Assisted SuzukiPd catalyst, BaseTrimethylsilylacetylene + Naphthalene halidesRapid synthesis (2-10 min), good to excellent yields. rsc.org
Suzuki ReactionPd catalyst, Base2,2'-Dibromo-1,1'-binaphthalene + Phenylboronic acidsHigh-yield synthesis of functionalized binaphthyl derivatives. acs.org
Stereoconservative SuzukiPd(PPh₃)₄, K₂CO₃Enantiopure 1,1'-binaphthalene-2,2'-diyldiboronic acid + p-IodotolueneSynthesis of enantiopure 2,2'-diaryl-1,1'-binaphthalenes without racemization. jst.go.jp

Oxidative Coupling Reactions for Binaphthyl Formation

Enantioselective Synthesis and Chiral Resolution Techniques

Due to the axial chirality of many binaphthalene derivatives, controlling their stereochemistry is paramount for their application in asymmetric catalysis. This is achieved either by directly synthesizing the desired enantiomer (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

To directly obtain enantiomerically enriched binaphthyls, oxidative coupling reactions can be performed in the presence of a chiral catalyst. These catalysts create a chiral environment that favors the formation of one atropisomer over the other. Various transition-metal complexes have been developed for this purpose.

For example, an iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been reported, using a complex generated in situ from Fe(ClO₄)₂ and a chiral bisquinolyldiamine ligand. acs.org This system provides enantioenriched BINOLs in good yields and moderate enantioselectivities. acs.org Vanadium-based catalysts have also proven effective for the asymmetric oxidative coupling of simple phenols and 2-hydroxycarbazoles, achieving good to excellent levels of enantioselectivity. acs.org Similarly, copper complexes with chiral ligands, such as those derived from (S)-(-)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Phbox), have been used in the asymmetric oxidative coupling polymerization of 2-naphthol derivatives, achieving moderate enantioselectivity. jst.go.jp The development of these catalytic systems is a significant step towards the atom-economical synthesis of optically active binaphthyls. nih.govrsc.org

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective enzymes for this purpose, often used in the enantioselective acylation, hydrolysis, or transesterification of racemic alcohols and amines. rsc.orgnih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic binaphthyl diol (e.g., BINOL), one enantiomer is selectively acylated by an acyl donor like vinyl acetate, leaving the other enantiomer unreacted. soton.ac.ukrsc.org This process can be dramatically accelerated by the addition of a base, such as sodium carbonate, which increases the nucleophilicity of the hydroxyl group. rsc.org Lipases from Pseudomonas species have been shown to be effective catalysts for the kinetic resolution of various binaphthyl derivatives, including diols and oximes. doi.orgrsc.org This method can provide both the acylated product and the unreacted starting material with high enantiomeric excess, ideally reaching a maximum yield of 50% for each. mdpi.com The combination of lipase-catalyzed transesterification with in situ racemization of the less reactive enantiomer, known as dynamic kinetic resolution (DKR), can overcome this 50% yield limitation, theoretically allowing for the conversion of the entire racemic starting material into a single enantiomer of the product. mdpi.comacs.org

Classical resolution via diastereoselective crystallization is a powerful and often industrially viable method for obtaining enantiopure compounds. This technique involves reacting a racemic mixture, such as a racemic binaphthol, with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. rsc.org

Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. For weakly acidic compounds like BINOL, strongly basic chiral resolving agents are required to ensure salt formation. rsc.org Chiral amines and, more recently, amidine-based resolving agents have been developed for this purpose. rsc.org For example, an equimolar amount of a racemic biaryl diol and a chiral amidine can be mixed to form diastereomeric salts, one of which preferentially crystallizes from solution. rsc.org After separation, the pure enantiomer of the binaphthyl compound can be recovered by treatment with acid. Another approach involves forming diastereomeric complexes, such as with chiral quaternary ammonium (B1175870) salts derived from amino acids, which can then be separated. google.com

Chromatographic Separation on Chiral Stationary Phases (HPLC)

The resolution of binaphthalene enantiomers is frequently accomplished using High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs). The effectiveness of the separation is highly dependent on the nature of the CSP, the mobile phase composition, and the specific substituents on the binaphthyl skeleton. nih.gov

A variety of CSPs have been successfully utilized for the enantioseparation of binaphthyl derivatives. These include phases based on polysaccharides like tris(3,5-dimethylphenylcarbamate) cellulose (B213188) or amylose, β-cyclodextrins, and synthetic polymers. nih.govnih.gov Cellulose-based columns have demonstrated broad applicability for separating many binaphthyl derivatives. nih.gov For instance, chiral HPLC is a key method for determining the enantiomeric excess of 1,1'-Bi-2-naphthol (BINOL) after resolution. acs.org

The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase. Factors such as the presence of ionizable groups, non-identical substituents, and the position of the chiral axis (e.g., 1,2'- vs. 1,1'-) significantly influence the enantiomeric discrimination. nih.gov For example, 8,3'-disubstituted 1,2'-binaphthyl derivatives have been shown to be readily separated on several CSPs. nih.gov In some cases, novel chiral stationary phases, such as those derived from axially chiral 1,1′-bianthracene-2,2′-dicarboxylic acid, have been developed and have shown superior discrimination for certain analytes compared to those based on 1,1′-binaphthalene-2,2′-dicarboxylic acid. oup.com Furthermore, homochiral metal-organic frameworks (MOFs) based on binaphthyl derivatives have been synthesized and used as novel CSPs, showing good molecular recognition for a range of racemic compounds. rsc.org

The choice of mobile phase (normal, reversed, or polar-organic) also plays a critical role. nih.gov For the separation of racemic 1,1'-binaphthyl-2,2'-diamine, optimization of the mobile phase composition and flow rate is crucial for achieving efficient resolution on preparative scale columns. researchgate.net

Table 1: Examples of Chiral Stationary Phases for Binaphthalene Derivative Separation

Chiral Stationary Phase TypeTarget Analyte(s)Key FindingsReference(s)
Polysaccharide-based (Cellulose, Amylose)Substituted 1,1'- and 1,2'-binaphthylsCellulose-based CSPs are broadly effective. nih.gov
Cyclodextrin-basedBINOL, Binaphthyl-2,2'-diyl hydrogenphosphateCyclodextrins can separate enantiomers, with elution order depending on the specific cyclodextrin (B1172386) and analyte. nih.gov
Synthetic Polymer-basedSubstituted 1,1'- and 1,2'-binaphthylsOffer complementary selectivity to polysaccharide phases, useful for difficult separations. nih.gov
1,1′-Bianthracene-2,2′-dicarboxylic acidAromatic and aliphatic alcoholsShowed better discrimination than analogous binaphthalene-based CSPs. oup.com
Chiral Metal-Organic Framework (MOF)Alcohols, sulfoxides, epoxides, etc.Demonstrated good molecular recognition and enantioseparation capabilities. rsc.org

Derivatization Pathways and Functionalization Strategies

The binaphthalene scaffold serves as a versatile platform for the synthesis of a wide array of chiral ligands and functional molecules through various derivatization pathways.

Synthesis of Phosphine (B1218219) Ligands (e.g., 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and Analogues)

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a premier chiral phosphine ligand. tandfonline.com A common and scalable synthesis starts from enantiomerically pure 1,1'-bi-2-naphthol (BINOL). orgsyn.orgorgsyn.org The process involves converting BINOL to the corresponding 2,2'-ditriflate or dibromide. tandfonline.comorgsyn.org The synthesis of (R)-2,2'-bis(trifluoromethanesufonyloxy)-1,1'-binaphthyl from (R)-BINOL is a key step. tandfonline.com

A widely used method for introducing the phosphine groups is a nickel-catalyzed coupling reaction. tandfonline.comevitachem.com This involves reacting the binaphthyl dihalide or ditriflate with diphenylphosphine (B32561) in the presence of a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe), and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.comevitachem.com

An alternative route involves the synthesis of racemic BINAP bis(phosphine oxide) [(±)-BINAPO] from racemic 2,2'-dibromo-1,1'-binaphthyl. This is achieved by forming a Grignard reagent, followed by reaction with diphenylphosphinyl chloride. orgsyn.org The racemic BINAPO is then resolved, and the separated enantiomers are reduced to the desired BINAP enantiomers using a reducing agent like trichlorosilane (B8805176) (HSiCl₃) with triethylamine. orgsyn.orgorgsyn.org Modifications to the BINAP structure, such as introducing substituents on the phenyl groups or the naphthyl rings, allow for the fine-tuning of its steric and electronic properties. tandfonline.comresearchgate.net

Formation of Diamine Derivatives (e.g., 1,1'-Binaphthalene-2,2'-diamine (BINAM) and Analogues)

1,1'-Binaphthalene-2,2'-diamine (BINAM) and its derivatives are crucial chiral diamines and ligand precursors. chemimpex.comsioc-journal.cn The synthesis of BINAM can be achieved starting from BINOL. A multi-step procedure involves converting enantiopure BINOL to a triflate, followed by a palladium-catalyzed phosphonylation and subsequent transformations to yield (S)-2-amino-2′-hydroxy-1,1′-binaphthyl ((S)-NOBIN). mdpi.com This intermediate is pivotal for creating various aminophosphine (B1255530) ligands. mdpi.com

Another approach involves the direct halogenation of octahydro-BINAM (H8-BINAM) followed by rearomatization, which provides a route to 3,3′-dihalo BINAMs. These halogenated derivatives can then be further functionalized via palladium-catalyzed coupling reactions to introduce a variety of substituents at the 3,3'-positions. acs.org Reductive amination of aldehydes, such as 2-hydroxybenzaldehyde, with BINAM using sodium borohydride (B1222165) is a key step for synthesizing tetradentate ligands with additional chelating groups. researchgate.net

The direct resolution of racemic BINAM is also a viable method to obtain the pure enantiomers, often employing preparative HPLC on chiral stationary phases. researchgate.net

Preparation of Diol and Dithiol Derivatives (e.g., 1,1'-Bi-2-naphthol (BINOL) and 1,1'-Binaphthalene-2,2'-dithiol)

1,1'-Bi-2-naphthol (BINOL) is a cornerstone chiral auxiliary, and its synthesis often begins with the oxidative coupling of 2-naphthol. acs.orgwikipedia.orgdypvp.edu.in Common oxidants for this reaction include iron(III) chloride. wikipedia.orgdypvp.edu.in The resulting racemic BINOL can then be resolved into its separate enantiomers through several methods. wikipedia.orgontosight.ai One classic method involves forming a crystalline inclusion compound with a chiral resolving agent, such as the alkaloid N-benzylcinchonidinium chloride, which selectively crystallizes with one enantiomer. orgsyn.orgwikipedia.org Another technique is enzymatic resolution, where the diester of racemic BINOL is selectively hydrolyzed by an enzyme like cholesterol esterase. wikipedia.orgorgsyn.org

1,1'-Binaphthalene-2,2'-dithiol can be synthesized from enantiomerically pure BINOL. alfa-chemistry.comacs.org The synthesis involves converting the hydroxyl groups of BINOL into a more reactive species that can then be substituted with thiol groups. acs.org This dithiol derivative serves as a valuable ligand for synthesizing metal-dithiolene complexes and iron-sulfur cluster compounds. alfa-chemistry.com For example, it reacts with [Fe₃(CO)₁₂] in refluxing toluene (B28343) to form a new iron-sulfur cluster. alfa-chemistry.com

Introduction of Diverse Functional Groups (e.g., Carboxylates, Halogens, Sulfonates)

The binaphthalene core can be functionalized with a wide range of groups to modify its properties and create new derivatives.

Halogenation : Bromine or iodine can be selectively introduced at various positions on the binaphthyl scaffold. cymitquimica.com For instance, 3,3′-diiodo derivatives can be prepared by treating BINOL derivatives with iodine and iodic acid (HIO₃) in acetic acid. Bromination at the 6-position of BINOL derivatives can also be achieved, and these halogenated compounds are versatile intermediates for further transformations, such as Sonogashira coupling reactions. chemrxiv.org

Sulfonation : Sulfonic acid groups can be introduced to enhance water solubility or to act as directing groups. Sulfonation of BINOL at the 6,6'-positions is typically achieved using concentrated or fuming sulfuric acid at elevated temperatures, yielding water-soluble derivatives. Direct sulfonation of 4,4′-binaphthyl-1,1′,8,8′-tetracarboxylic dianhydride can produce the corresponding 6,6′-disulfonic acid derivative, which is a monomer for synthesizing functional microporous polyimides. rsc.org The sulfonation of deactivated naphthalene rings generally results in substitution at the 5- and 8-positions. sioc-journal.cn

Carboxylation : Carboxyl groups can be introduced, often through multi-step sequences. For example, a homochiral metal-organic framework has been synthesized using a (R)-3,3′-bis(6-carboxy-2-naphthyl)-2,2′-dihydroxy-1,1′-binaphthyl ligand, highlighting the preparation of complex carboxylated binaphthyl structures. rsc.org

Novel Synthetic Approaches and Cascade Cyclization Processes

Recent research has focused on developing more efficient and innovative methods for synthesizing binaphthalene derivatives.

One novel approach involves an aryl-aryl coupling of a prefixed aryloxy-methyl-aryl intermediate, followed by the reductive cleavage of the ether bridge to form the 1,2'-binaphthalene core. researchgate.net This strategy has been applied to the synthesis of analogues of isodiospyrin. researchgate.net

Cascade reactions provide an elegant route to complex structures in a single operation. An atroposelective aldol (B89426) condensation cascade has been developed for the synthesis of enantioenriched tetra-ortho-substituted binaphthalenes. mdpi.com This process, catalyzed by an aminoethanol-derived proline-based catalyst, involves a sequence of two arene ring formation reactions. mdpi.com

Oxidative skeletal rearrangements represent another innovative strategy. An unprecedented rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs), induced by an iodine-containing oxidant, leads to the formation of U-shaped dibenzo[a,j]phenazine-cored azaacenes via C-C bond cleavage and nitrogen migration. rsc.org This method provides a versatile route to azaacenes, which are traditionally difficult to synthesize. rsc.org

Furthermore, direct modification of commercially available ligands like BINAP offers a convenient pathway to new derivatives. Treatment of BINAP with sodium can selectively cleave P-Ph bonds to generate binaphthyl-based disodium (B8443419) phosphides, which serve as intermediates for a variety of new phosphine ligands. researchgate.net

Stereochemical Investigations of Binaphthalene Systems

Atropisomerism and Rotational Barriers in Substituted Binaphthyls

Atropisomerism in binaphthyl systems is characterized by a significant energy barrier to rotation around the pivotal single bond connecting the two naphthalene (B1677914) rings. nih.govulisboa.pt This barrier prevents the free interconversion of the enantiomeric conformers at room temperature, allowing for their separation and use as distinct chiral entities. nih.govresearchgate.net The magnitude of this rotational barrier is highly sensitive to the size and position of substituents on the naphthalene cores, a factor that is extensively studied to design molecules with specific stereochemical stability. usu.edu

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the racemization process of binaphthyl systems. researchgate.netmdpi.com These studies model the potential energy surface during the rotation around the C-C bond, identifying the most stable ground-state conformations and the high-energy transition states that must be overcome for interconversion. mdpi.comacs.org The racemization process can occur through two primary pathways, often referred to as syn and anti, which are defined by the relative orientation of the substituents during rotation. acs.org

For the parent 1,1'-binaphthyl, the calculated rotational barrier is approximately 23.1 kcal/mol, which aligns well with experimental values. researchgate.net The introduction of substituents, especially at the positions ortho to the inter-ring bond (the 2, 2', 8, and 8' positions), dramatically increases this barrier due to steric hindrance. usu.eduacs.org Computational analyses have shown that the energy barrier is primarily dependent on the steric bulk of these substituents, rather than their electronic properties or the solvent environment. usu.eduacs.org For instance, replacing hydrogen with bulky groups like phenyl or trimethylsilyl (B98337) significantly enhances optical stability. acs.orgresearchgate.net

Table 1: Calculated Rotational Barriers for Substituted Binaphthyls

CompoundComputational MethodCalculated Rotational Barrier (kcal/mol)Reference
1,1'-BinaphthylPM323.1 researchgate.net
1,1'-Bi-2-naphthol (B31242) (BINOL)DFT39.3 usu.eduacs.org
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP)DFT49.4 usu.eduacs.org
(S)-Naph2T4DFT~44 mdpi.com

The rotational energy barrier in atropisomeric binaphthyls can be determined experimentally by studying their racemization kinetics. cdnsciencepub.com This process involves preparing an enantiomerically enriched sample and monitoring the decay of its optical activity over time at a specific temperature. cdnsciencepub.comacs.org Since the racemization of binaphthyls follows first-order kinetics, the rate constant can be determined and used to calculate the free energy of activation (ΔG‡), which represents the rotational barrier. cdnsciencepub.comgrowingscience.com

Techniques such as polarimetry and chiral High-Performance Liquid Chromatography (HPLC) are commonly employed. researchgate.netkyushu-u.ac.jp Chiral HPLC can even be used for dynamic analysis, where enantioseparation and on-column interconversion occur simultaneously, allowing for the simulation of elution profiles to determine the energy barrier. researchgate.net For example, the racemization of 1,1'-binaphthyl is slow at room temperature but can be effectively catalyzed by carbon surfaces, which lower the activation enthalpy. cdnsciencepub.com These experimental measurements are crucial for validating computational predictions and for understanding the real-world stability of these chiral compounds. acs.org

Computational Studies of Conformational Inversion Pathways and Transition States

Control of Enantioselectivity in Catalytic and Stoichiometric Transformations

The well-defined, stable chirality of binaphthyl derivatives makes them highly effective as ligands in asymmetric catalysis and as chiral auxiliaries in stoichiometric reactions. catalysis.blogrsc.orguni-lj.si The C2-symmetric structure of many of these compounds, such as the widely used 1,1'-binaphthyl derivative BINAP, creates a precisely defined chiral environment around a metal center. rsc.orgwikipedia.org This chiral pocket forces substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. rsc.org

The versatility of the binaphthyl framework allows for fine-tuning of its steric and electronic properties by modifying the substituents. rsc.org This tunability enables the optimization of ligands for a vast array of transformations, including hydrogenations, cross-coupling reactions, and additions to carbonyls, often achieving excellent yields and high enantioselectivities. catalysis.blogchinesechemsoc.orgmdpi.com For example, chiral spiro ligands derived from binaphthyl systems have shown high efficiency in the copper-catalyzed aerobic oxidative coupling of 2-naphthols. chinesechemsoc.orgmdpi.com Similarly, non-symmetrical binaphthyls like 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) have emerged as prominent ligands in asymmetric synthesis. cas.czsioc-journal.cn In stoichiometric applications, binaphthyl derivatives can be employed as chiral resolving agents, forming diastereomeric complexes that can be separated. nih.govorgsyn.orgresearchgate.net

Conformational Analysis in Solution and Solid State

Understanding the three-dimensional conformation of binaphthyls, particularly the dihedral angle (θ) between the two naphthalene planes, is essential as it directly influences their reactivity and chiroptical properties. cas.czrsc.org This conformation is studied using a combination of spectroscopic techniques in solution and diffraction methods in the solid state.

Circular Dichroism (CD) spectroscopy is an exceptionally powerful tool for investigating the conformation of chiral binaphthyls in solution. rsc.orgnih.gov CD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's helicity. cas.cz The CD spectra of binaphthyls are often interpreted using the exciton (B1674681) coupling model, where the interaction between the naphthalene chromophores gives rise to a characteristic signal (a "couplet"). rsc.org

The sign of this exciton couplet is directly related to the dihedral angle and thus the absolute configuration of the atropisomer. rsc.org A positive couplet generally indicates a right-handed (P) helicity, while a negative couplet signifies a left-handed (M) helicity. rsc.org This allows for the assignment of the (R) or (S) configuration. acs.org Furthermore, CD spectroscopy can track conformational changes in response to environmental factors like solvent or temperature. nih.govnih.gov While CD is excellent for determining helicity, it can be less sensitive to the precise value of the dihedral angle, especially for more flexible compounds. nih.gov

Single-crystal X-ray diffraction provides the most definitive and precise data on the solid-state conformation of binaphthyl derivatives. researchgate.netiucr.orgoup.com This technique allows for the unambiguous determination of the absolute configuration and the exact measurement of the dihedral angle between the naphthalene rings, as well as all other structural parameters. iucr.orgoup.com

Crystallographic studies have confirmed the non-planar, twisted structure of the binaphthyl core. The dihedral angle is influenced by the substituents and crystal packing forces. iucr.org For example, an X-ray study of a (+)-2,2'-dihydroxy-1,1'-binaphthalene derivative revealed a dihedral angle of 76.38° and established its absolute (R)-configuration. iucr.org The data obtained from X-ray crystallography serve as a crucial benchmark for validating computational models and for comparing solid-state structures with conformations observed in solution. researchgate.netrsc.org

Applications of Chiral Binaphthalene Derivatives in Asymmetric Catalysis

Chiral Ligand Design and Metal Complexation Principles

The design of chiral ligands based on the 1,2'-binaphthyl skeleton is a testament to the principles of stereoelectronic tuning. The C₂-symmetric backbone is not only chiral but also conformationally rigid, which is crucial for imparting a high degree of steric control during a catalytic reaction. chemicalbook.com The dihedral angle between the two naphthyl planes, approximately 90 degrees, creates a well-defined chiral pocket around the metal center. wikipedia.org Modifications at various positions on the binaphthyl rings allow for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the activity and selectivity of the resulting catalyst. thieme-connect.comrsc.org

Among the most celebrated derivatives of 1,2'-binaphthalene is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a chiral diphosphine ligand that has revolutionized asymmetric synthesis. catalysis.blog Its discovery and application in asymmetric hydrogenation by Ryoji Noyori were recognized with the 2001 Nobel Prize in Chemistry. chemeurope.com BINAP's C₂-symmetric, atropisomeric framework allows it to form stable, well-defined chelate complexes with a variety of transition metals, most notably ruthenium (Ru), rhodium (Rh), and palladium (Pd). chemeurope.comchemicalbook.comuzh.ch

The bidentate nature of BINAP allows it to bind to a metal center via its two phosphorus atoms, creating a rigid seven-membered chelate ring. catalysis.blog This rigidity is key to establishing an effective chiral environment for asymmetric transformations. chemicalbook.com

Ruthenium-BINAP Complexes : Ru-BINAP catalysts are exceptionally effective for the asymmetric hydrogenation of a wide array of functionalized olefins and ketones. catalysis.blogthieme-connect.comnobelprize.org These complexes, often prepared as dicarboxylates or dihalides, typically feature ruthenium in the +2 oxidation state. nobelprize.org The catalytic cycle for hydrogenation with Ru(II)-BINAP complexes is understood to proceed through a metal-ligand bifunctional mechanism, without a change in the metal's oxidation state. nobelprize.org

Rhodium-BINAP Complexes : Rh(I)-BINAP complexes were among the first to be used for highly enantioselective hydrogenation, particularly for the synthesis of α-amino acids from α-(acylamino)acrylic acids. acs.org These catalysts were instrumental in the industrial production of (-)-menthol. chemeurope.com The catalytic cycle for Rh-catalyzed hydrogenation involves a +1/+3 redox process. nobelprize.org

Palladium-BINAP Complexes : Palladium complexes with BINAP are versatile catalysts used in various carbon-carbon bond-forming reactions, including asymmetric allylic alkylation and Heck reactions. uzh.chmdpi.com The conformational flexibility of Pd-BINAP complexes has been studied to understand the influence of reaction conditions on catalytic outcomes. uzh.ch

The success of BINAP has spurred the development of numerous analogues with modified electronic and steric properties to optimize performance for specific substrates. thieme-connect.comnih.gov

Catalyst SystemReaction TypeSubstrate TypeEnantioselectivity (% ee)Reference
Ru-BINAPAsymmetric Hydrogenationβ-Keto esters>99 numberanalytics.com
Rh-BINAPAsymmetric Hydrogenationα-(Acylamino)acrylic acidsHigh acs.org
Rh-BINAPAsymmetric Synthesis(-)-MentholHigh chemeurope.com
Pd-BINAPAsymmetric Carbonitration(Z)-1-iodo-1,6-dienesUp to 96 chemicalbook.com
Pd-H8-BINAP/Brønsted AcidAsymmetric HydrogenationUnprotected indolesHigh

1,1'-Bi-2-naphthol (B31242) (BINOL) is another cornerstone chiral ligand derived from the binaphthyl scaffold. ontosight.ai Like BINAP, it possesses axial chirality and is available in both enantiomeric forms. The hydroxyl groups of BINOL are versatile functional handles for generating a wide range of catalysts. thieme-connect.com

Lewis Acid Catalysts : The diol functionality of BINOL allows for the straightforward formation of chiral Lewis acid catalysts by complexation with hard metal centers like titanium(IV), aluminum(III), and boron. thieme-connect.comnih.gov For instance, mixing BINOL with Ti(OiPr)₄ generates a highly effective Lewis acid for promoting various asymmetric reactions, including carbonyl additions and cycloadditions. thieme-connect.comcollectionscanada.ca The steric and electronic properties of these catalysts can be tuned by introducing substituents at the 3,3'-positions of the BINOL framework. thieme-connect.com Vaulted biaryl ligands like VANOL and VAPOL, which are structurally related to BINOL, have been shown to provide even higher yields and enantioselectivities in certain reactions.

Brønsted Acid Catalysts : BINOL serves as a precursor to a powerful class of chiral organocatalysts: Brønsted acids. Chiral phosphoric acids (CPAs) derived from BINOL, first developed by the Akiyama and Terada groups, have proven to be exceptionally effective in activating imines and other basic substrates through hydrogen bonding. acs.orgacs.org The acidity and, consequently, the catalytic activity of these Brønsted acids can be significantly enhanced by modifying the substituents on the binaphthyl core. rsc.orgnih.gov For example, N-triflyl phosphoramides (NTPAs) and 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) are substantially stronger acids than their parent phosphoric acids, expanding the scope of Brønsted acid catalysis to less basic substrates. acs.org

BINOL-Derived Acid TypeApproximate pKa (in CH₃CN)Key FeatureReference
Phosphoric Acids (BPAs)12–14Widely used for activating imines via H-bonding. acs.org
N-Triflyl Phosphoramides (NTPAs)6–7Increased acidity leads to higher reactivity. acs.org
Disulfonic Acids (BINSA)Stronger than phosphoric acidsDeveloped as a stronger chiral Brønsted acid catalyst.

Beyond diphosphines and diols, the binaphthyl framework has been functionalized with other important ligating groups, such as amines and thiols. researchgate.net

Diamine Ligands : [1,1'-Binaphthalene]-2,2'-diamine (BINAM) and its derivatives are versatile chiral ligands and building blocks for organocatalysts. researchgate.netchemimpex.com The two amine groups can coordinate to metal centers, forming stable complexes that act as chiral catalysts. For example, N,N'-disubstituted BINAM derivatives have been used to synthesize group 3 metal complexes for asymmetric intramolecular alkene hydroamination. nih.gov Ruthenium complexes incorporating binaphthyl-diamine ligands have also been explored, with steric hindrance from substituents playing a key role in enhancing enantioselectivity in reactions like hydrogenation.

Dithiol Ligands : The synthesis of 1,1'-binaphthyl-2,2'-dithiol can be achieved from BINOL through a Newman–Kwart rearrangement followed by reduction. These dithiol ligands can be used to form metal complexes or can be oxidized to create strong Brønsted acids like BINSA. Additionally, O,O'-(1,1'-Binaphthyl-2,2'-diyl)-dithiophosphoric acid has been employed as a chiral auxiliary for the preparation of optically active sulfinyl derivatives. tandfonline.com The introduction of a dithiane moiety into biaryl phosphine (B1218219) ligands has led to highly efficient iridium catalysts for the asymmetric hydrogenation of β-ketoesters. researchgate.net

The modularity of the binaphthyl scaffold allows for the creation of hybrid ligands containing different donor atoms, and for its use as a chiral auxiliary to direct stereoselective transformations.

Hybrid Ligands : Hybrid ligands combine different types of donor groups within a single molecule. A notable example is (R)-2-diphenylphosphino-2′-hydroxy-1,1′-binaphthyl (HO-MOP), a bidentate ligand featuring both a phosphine and a hydroxyl group. This ligand has been successfully used as a chiral auxiliary in the asymmetric synthesis of ruthenium polypyridyl complexes. rsc.org Similarly, aminophosphine (B1255530) ligands derived from (R)-(+)-2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) have also been developed. researchgate.net

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is removed. researchgate.net The aim is to create diastereomeric transition states, allowing one to be favored. researchgate.net BINOL has been effectively used as a chiral auxiliary. researchgate.netacs.org For example, esters derived from BINOL can undergo diastereoselective alkylation. acs.org Similarly, enantiomers of binaphthol have been used as chiral auxiliaries in the synthesis of optically active sulfinic acid derivatives. tandfonline.com Acetal derivatives have also been developed and evaluated as chiral auxiliaries in reactions such as Diels-Alder cycloadditions, demonstrating their ability to act as effective chiral directors. sfu.ca

Diamine and Dithiol Ligands and Their Metal Complexes

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is one of the most powerful and efficient methods for creating stereogenic centers, and binaphthyl-derived ligands have been central to its development. thieme-connect.comnih.gov These reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. thieme-connect.com

The hydrogenation of prochiral olefins and ketones using catalysts derived from 1,2'-binaphthyl ligands is a hallmark of modern organic synthesis.

Reduction of Prochiral Olefins : Ruthenium and rhodium complexes of BINAP are highly effective for the hydrogenation of various prochiral alkenes. rsc.org Rh(I)-BINAP catalysts excel in the hydrogenation of α-(acylamino)acrylic acids, providing a direct route to optically active α-amino acids. nobelprize.orgacs.org Ru(II)-BINAP catalysts are particularly versatile, capable of hydrogenating a broad range of substrates including α,β-unsaturated carboxylic acids and allylic alcohols with outstanding enantioselectivity. thieme-connect.comresearchgate.net For example, the Ru-BINAP catalyzed hydrogenation of an allylic alcohol is a key step in an enantioconvergent synthesis of α-tocopherol (vitamin E). nobelprize.org The synthesis of the anti-inflammatory drug naproxen (B1676952) also involves the asymmetric hydrogenation of a prochiral alkene using a Ru-BINAP catalyst. numberanalytics.com

Reduction of Prochiral Ketones : The enantioselective reduction of prochiral ketones is a primary method for accessing chiral secondary alcohols. acs.org Ru(II)-BINAP dihalide complexes are highly efficient catalysts for the hydrogenation of functionalized ketones, such as α- and β-ketoesters, α-amino ketones, and hydroxy ketones. thieme-connect.comnobelprize.orgresearchgate.net For instance, Ru-BINAP systems can reduce β-keto esters to the corresponding β-hydroxy esters with enantiomeric excesses often exceeding 99%. numberanalytics.com BINOL-derived catalysts have also been successfully applied. The BINAL-H reagent, prepared from BINOL and lithium aluminum hydride, reduces prochiral unsaturated ketones to chiral secondary alcohols with high enantioselectivity. researchgate.net Furthermore, polymeric versions of BINOL have been developed as recyclable catalysts for the asymmetric borane (B79455) reduction of prochiral ketones, achieving excellent yields and up to 99% ee. nih.gov

Stereoselective Hydrogenation of Functionalized Substrates

Chiral binaphthalene derivatives, particularly 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective ligands in metal-catalyzed asymmetric hydrogenation. rsc.orgethz.ch Ruthenium(II)-BINAP complexes, developed by Noyori and colleagues, have proven to be exceptionally versatile and efficient catalysts for the hydrogenation of a variety of functionalized substrates. nobelprize.org

These Ru(II)-BINAP catalysts are effective for the asymmetric hydrogenation of diverse functionalized olefins. nobelprize.org For instance, the hydrogenation of specific allylic alcohols using BINAP-Ru catalysts serves as a key step in the synthesis of intermediates for 1β-methylcarbapenems. nobelprize.org This methodology has also been successfully applied to the general asymmetric synthesis of important isoquinoline (B145761) alkaloids like morphine and the antitussive agent dextromethorphan. nobelprize.org

Unlike the corresponding rhodium complexes which excel in hydrogenating α-(acylamino)acrylic acids, Ru(II)-BINAP systems exhibit a broader substrate scope. ethz.chnobelprize.org This includes the efficient and highly enantioselective hydrogenation of various functionalized ketones. nobelprize.orgkanto.co.jp The catalyst system formed by Ru(II), a BINAP derivative, and a chiral diamine ligand demonstrates high reactivity and enantioselectivity in the reduction of ketones. kanto.co.jp For certain substrates, replacing the standard BINAP with modified diphosphine ligands like XylSKEWPHOS can lead to even higher enantioselectivity. kanto.co.jp For example, the hydrogenation of acetophenone (B1666503) yields 1-phenylethanol (B42297) with 91% enantiomeric excess (ee) using a Tol-BINAP-based catalyst, which increases to 98% ee when a XylSKEWPHOS-based catalyst is employed. kanto.co.jp

Furthermore, the development of novel binaphthyl-based bisphosphorus ligands, such as ortho-substituted BINAPO (o-BINAPO) and NAPHOS (o-NAPHOS), has expanded the toolkit for asymmetric hydrogenation. These ligands, which form 9-membered chelate rings with metals, have shown excellent enantioselectivities (up to 99% ee) in the rhodium-catalyzed hydrogenation of functionalized olefins like enamides and α-dehydroamino acids. The introduction of substituents at the 3,3'-positions of the binaphthyl scaffold enhances conformational rigidity, leading to improved catalytic performance compared to the unsubstituted parent ligands.

Carbon-Carbon Bond Formation Reactions

Chiral binaphthalene derivatives are instrumental in catalyzing a variety of enantioselective carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Asymmetric Aldol (B89426) Condensations

The asymmetric aldol reaction, which creates a β-hydroxy carbonyl moiety and up to two new stereocenters, has been effectively catalyzed by binaphthyl-based systems. These include both metal complexes and organocatalysts.

A notable example is the use of a robust, binaphthyl-based amino acid as an organocatalyst. nih.gov This catalyst has demonstrated higher yields and selectivities than proline in certain cases. For the reaction between acetone (B3395972) and 4-nitrobenzaldehyde, it provided the aldol adduct in 82% yield with 95% ee. nih.gov Similarly, another binaphthyl-derived catalyst (122) used at a 5 mol% loading achieved an 82% yield and 95% ee for the same reaction. nih.gov More advanced, highly substituted biphenyl (B1667301) catalysts can achieve 90% yield and 96% ee with as little as 0.5 mol% catalyst loading, albeit over a longer reaction time. nih.gov

Binaphthyl-based ligands are also used in metal-catalyzed aldol reactions. Sparr and Link described a highly enantioselective intramolecular aldol condensation to synthesize a binaphthyl derivative, using (S)-pyrrolidinyl-tetrazole as the catalyst. mdpi.com The high selectivity is attributed to the efficient transfer of stereochemical information from the catalyst to the product's chiral axis. mdpi.com

The table below summarizes the performance of various binaphthyl-based catalysts in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.

Table 1: Performance of Binaphthyl-Based Catalysts in Asymmetric Aldol Condensation

Catalyst Type Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %) Reference
Binaphthyl Amino Acid Not Specified 82 95 nih.gov
Binaphthyl Catalyst 122 5 82 95 nih.gov
Biphenyl Catalyst 123 0.5 90 96 nih.gov
Binaphthyl-Derivative 107 10 92 90 nih.gov
C₂-Symmetric Binaphthyl 108 10 92 88 nih.gov

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Chiral binaphthalene derivatives have been employed to control the stereochemical outcome of this reaction.

Chiral organoaluminum reagents prepared from the reaction of trimethylaluminum (B3029685) with 3,3'-disubstituted binaphthols have been shown to be effective catalysts for asymmetric hetero-Diels-Alder reactions. researchgate.net For example, Lewis acid complexes derived from sterically bulky 3,3'-disubstituted binaphthyl ligands and AlMe₃ catalyze the reaction of an enamide aldehyde with Danishefsky's diene, achieving up to 78% ee. researchgate.net

Another approach involves using homochiral porous metal-organic frameworks (MOFs) constructed with binaphthyl-based ligands. rsc.org A MOF synthesized from (R)-2,2'-dihydroxy-1,1'-binaphthyl-4,4'-dibenzoic acid acts as an efficient heterogeneous catalyst for the enantioselective Diels-Alder reaction between isoprene (B109036) and N-ethyl maleimide. rsc.org The confined chiral space within the MOF's pores, which contain Lewis acidic metal sites, is believed to be responsible for the catalytic activity and enantioselectivity. rsc.org Vaulted biaryl ligands like VAPOL, a binaphthol derivative, have also been studied as ligands for aluminum Lewis acids in the catalytic asymmetric Diels-Alder reaction of substrates like methyl acrylate (B77674) and methacrolein (B123484) with cyclopentadiene. cdnsciencepub.com

The table below presents results for binaphthyl-catalyzed asymmetric Diels-Alder reactions.

Table 2: Selected Examples of Binaphthyl-Catalyzed Asymmetric Diels-Alder Reactions

Catalyst System Diene Dienophile Yield (%) Enantiomeric Excess (ee, %) Reference
AlMe₃ / 3,3'-Disubstituted BINOL Danishefsky's Diene Enamide Aldehyde - up to 78 researchgate.net
(R)-MOF-4 (heterogeneous) Isoprene N-ethyl maleimide - - rsc.org
VAPOL-Aluminum Complex Cyclopentadiene Methyl acrylate - - cdnsciencepub.com

Suzuki-Miyaura Cross-Coupling Reactions

The asymmetric Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of axially chiral biaryl compounds. scirp.orgchemrxiv.org Chiral phosphine ligands based on the binaphthyl scaffold have been pivotal to the development of this field. rsc.org

The first asymmetric Suzuki cross-coupling to produce binaphthalene derivatives was reported by Cammidge and Crepy, achieving up to 85% ee in DME solvent. scirp.org The synthesis of sterically hindered binaphthalenes via this method is challenging, often complicated by competing hydrolytic deboronation. researchgate.netresearchgate.net Success relies on carefully selected conditions and ligands. The mechanism is believed to operate under kinetic control, with the key enantioselective step being the transmetalation. researchgate.net

A variety of chiral phosphine ligands have been developed for this purpose. Uozumi utilized a polymeric chiral phosphine ligand for the synthesis of several chiral binaphthyl products. researchgate.net More recently, a data-driven approach led to the design of a novel N-protected Xiao-Phos ligand for the first Ni-catalyzed enantioselective Suzuki-Miyaura reaction to form biaryl atropisomers. chemrxiv.orgchemrxiv.org This system provided excellent enantioselectivity and yield under mild conditions for a range of substrates. chemrxiv.orgchemrxiv.org In another study, a chiral-bridged biphenyl monophosphine ligand was found to be more effective than its binaphthyl counterparts for the synthesis of chiral heterocyclic biaryls containing a pyridyl moiety, reaching up to 92% ee. rsc.org

Table 3: Examples of Asymmetric Suzuki-Miyaura Reactions for Binaphthyl Synthesis

Ligand/Catalyst System Coupling Partners Solvent Yield (%) Enantiomeric Excess (ee, %) Reference
Pd-based / Chiral Ligand Naphthylboronic acid / Bromonaphthalene DME - up to 85 scirp.org
Pd-based / Ferrocenylphosphane Naphthylboronic acid / Bromonaphthalene - 55-95 50-90 researchgate.net
Ni(COD)₂ / N-Bn-Xiao-Phos Aryl halide / Arylboronic acid - High High chemrxiv.orgchemrxiv.org

Conjugate Additions

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Chiral binaphthyl derivatives have been successfully applied as ligands and organocatalysts to render this process enantioselective. mdpi.com

Copper-catalyzed systems using chiral binaphthyl-based ligands are common. polyu.edu.hk Chiral phosphites derived from the binaphthyl backbone have been used as ligands for the enantioselective conjugate addition of triethylaluminum (B1256330) to cyclic enones. polyu.edu.hk In one instance, a (3,3',5,5'-tetra-tert-butyl-bi-2-phenol) bis[(S)-binaphtllyl] bisphosphite ligand afforded the product of addition to 2-cyclopentenone with 94% ee. polyu.edu.hk

Rhodium(I) complexes with BINAP have also proven to be highly effective. mdpi.com A combination of [RhCl(C₂H₄)₂]₂ and (S)-BINAP catalyzes the 1,4-conjugate addition of arylzinc chlorides to N-Boc-4-pyridone, producing versatile 2-substituted-2,3-dihydropyridones in high yields (up to 91%) and excellent enantioselectivities (up to 96% ee). mdpi.com

Binaphthyl-based organocatalysts are also effective. A thiourea (B124793) catalyst featuring a binaphthyl scaffold gives good results in the reaction of primary nitroalkanes with nitrostyrene (B7858105) derivatives. rsc.org Additionally, a binaphthyl-modified bifunctional organocatalyst has been used for the enantioselective conjugate addition of 3-aryl-substituted oxindoles to methyl vinyl ketone, providing Michael adducts with a quaternary center in high yields and up to 91% ee. nih.gov

Table 4: Enantioselective Conjugate Additions Catalyzed by Binaphthyl Derivatives

Catalyst System Nucleophile Electrophile Yield (%) Enantiomeric Excess (ee, %) Reference
Cu(OTf)₂ / Chiral Bisphosphite Triethylaluminum 2-Cyclopentenone - 94 polyu.edu.hk
[RhCl(C₂H₄)₂]₂ / (S)-BINAP Arylzinc chloride N-Boc-4-pyridone up to 91 up to 96 mdpi.com
Chiral Thiourea (organocatalyst) Primary nitroalkane Nitrostyrene Good - rsc.org

Other Enantioselective Transformations

Beyond the aforementioned reactions, chiral binaphthalene derivatives have been successfully utilized in a variety of other enantioselective transformations. Their versatility makes them privileged ligands in the ongoing development of asymmetric catalysis. rsc.orgchrom-china.com

One such application is in the enantioselective lithiation of secondary chlorides, catalyzed by derivatives like 2,2'-dimethyl-1,1'-binaphthalene. This process, when coupled with the addition of a ketone, can produce chiral alcohols with enantioselectivities up to 50%. researchgate.net

Binaphthyl-based chiral diamines and their derivatives are crucial in coordination chemistry and as ligands for metal-catalyzed reactions. myuchem.com For instance, (R)-NOBIN, which contains both an amine and a hydroxyl group, is an important ligand for synthesizing enantiomerically pure compounds. myuchem.com Ligands derived from NOBIN have been applied in diverse reactions, including the enantioselective addition of diethylzinc (B1219324) to aldehydes and allylic substitutions. researchgate.net

Furthermore, N-heterocyclic carbene (NHC) catalysis has been used in combination with binaphthyl-based scaffolds. An NHC-catalyzed atropoenantioselective acylation of biphenols, proceeding through a cooperative desymmetrization and kinetic resolution strategy, allows for the rapid construction of axially chiral biaryl amino-alcohols with excellent enantioselectivities (up to >99% ee). nih.gov

Finally, new classes of ligands that merge the binaphthyl scaffold with other known catalytic motifs continue to be developed. For example, NOBINAc ligands, which combine the axial chirality of binaphthyls with the coordination properties of mono-N-protected amino acids, have been used in palladium-catalyzed asymmetric C-H activation/cycloaddition reactions, achieving significantly higher enantioselectivities than the parent amino acid ligands. researchgate.net

Hydroformylation and Hydrosilylation

Chiral binaphthyl derivatives have proven to be effective ligands in asymmetric hydroformylation and hydrosilylation, reactions of significant industrial and academic importance for producing chiral aldehydes and alcohols, respectively.

In asymmetric hydroformylation, rhodium complexes featuring chiral phosphine-phosphite ligands based on a binaphthyl backbone have been successfully investigated. For instance, the phosphine-phosphite ligand (R,S)-BINAPHOS and its derivatives are used in the Rh(I)-catalyzed hydroformylation of various olefins. acs.orgnih.gov The hydroformylation of symmetrical heterocyclic olefins like 2,5-dihydrofuran (B41785) and 3-pyrroline (B95000) derivatives yields optically active aldehydes with enantiomeric excesses (ee) ranging from 64% to 76%. acs.orgnih.gov For unsymmetrical substrates such as N-(tert-butoxycarbonyl)-2-pyrroline, a mixture of regioisomers is formed, but the desired N-(tert-butoxycarbonyl)pyrrolidine-2-carbaldehyde can be obtained in an outstanding 97% ee. acs.orgnih.gov The development of new ligands like (R,S)-3,3'-Me2-BINAPHOS has led to improved enantioselectivity and higher catalytic activity for several substrates. acs.orgnih.gov Another class of ligands, P,S-heterodonor ligands like BINAPS (2-diphenylphosphanyl-1,1'-binaphthalene-2'-thiol), has been used in the Rh(I)-catalyzed hydroformylation of styrene (B11656), albeit with modest success, achieving up to 20% ee. researchgate.netcapes.gov.brcdnsciencepub.com

Asymmetric hydrosilylation, particularly of alkenes, followed by oxidation, is a powerful method for synthesizing chiral alcohols. Palladium catalysts are commonly employed for this transformation. Atropisomeric monophosphines with a binaphthyl backbone have been particularly successful. rsc.org A series of MOP-phosphonite ligands, which are hybrids of MOP and XuPhos-type structures, have demonstrated high efficiency in the palladium-catalyzed hydrosilylation of substituted styrenes. rsc.org These reactions proceed with high yields and regioselectivity, affording chiral secondary alcohols with enantioselectivities of up to 95%. rsc.org Similarly, Pd complexes with P,S-heterodonor BINAPS derivatives provide higher enantioselectivities in the hydrosilylation of styrene (up to 50% ee) compared to their performance in hydroformylation. researchgate.netcapes.gov.brcdnsciencepub.com Chiral phosphine-stabilized palladium nanoparticles (PdNPs), such as those protected by (R)- or (S)-BINAP, have also been utilized as catalysts in the asymmetric hydrosilylation of styrene. nih.gov

Table 1: Performance of Binaphthyl Derivatives in Hydroformylation and Hydrosilylation

Reaction Ligand/Catalyst Substrate Metal Max. Enantiomeric Excess (ee) Reference
Hydroformylation (R,S)-BINAPHOS N-(tert-butoxycarbonyl)-2-pyrroline Rh 97% acs.org, nih.gov
Hydroformylation (R,S)-BINAPHOS 2,5-dihydrofuran Rh 64-76% acs.org, nih.gov
Hydroformylation BINAPS derivatives Styrene Rh 20% researchgate.net, capes.gov.br, cdnsciencepub.com
Hydrosilylation MOP-phosphonite Substituted Styrenes Pd 95% rsc.org
Hydrosilylation BINAPS derivatives Styrene Pd 50% researchgate.net, capes.gov.br, cdnsciencepub.com

Mannich and Henry Reactions

The Mannich and Henry (nitroaldol) reactions are fundamental carbon-carbon bond-forming reactions for the synthesis of nitrogen-containing compounds like β-amino carbonyls and β-nitro alcohols, which are valuable precursors to amino acids and amines. Chiral binaphthyl derivatives have been fashioned into powerful catalysts for asymmetric versions of these reactions. cardiff.ac.uk

Binaphthyl-derived chiral phosphoric acids (BPAs), a prominent class of Brønsted acid organocatalysts, are highly effective in the asymmetric Mannich reaction. In 2005, Akiyama and coworkers applied a chiral binaphthyl phosphoric acid for the enantioselective addition of a phosphonic acid diester to N-p-methoxyphenyl imines, achieving modest to good yields and enantioselectivities. unibo.it Similarly, novel zirconium catalysts prepared from Zr(OtBu)4 and (R)-6,6'-dibromo-1,1'-bi-2-naphthol ((R)-6,6'-Br2BINOL) have been developed for catalytic enantioselective Mannich-type reactions. acs.org These catalysts promote the reaction of silyl (B83357) enol ethers with aldimines to produce β-amino acid derivatives in high yields and high enantioselectivities. acs.org The development of new BINOL derivatives, such as (R)-6,6'-bis(trifluoromethyl)-1,1'-bi-2-naphthol, has been shown to improve catalyst turnover. acs.org

In the asymmetric Henry reaction, binaphthyl-based catalysts also play a crucial role. Axially chiral guanidine (B92328) bases derived from the binaphthyl scaffold have been designed as efficient Brønsted base catalysts. mdpi.com A catalyst featuring 3,5-bis(trifluoromethyl)phenyl groups at the 3,3'-positions of the binaphthyl backbone was found to be highly effective for the reaction between nitroalkanes and various aldehydes, demonstrating excellent enantioselectivity and catalytic activity. mdpi.com Another approach involves tandem reactions; for example, a Michael/Henry cascade reaction catalyzed by organocatalysts can lead to chiral dihydronaphthalene derivatives, which are then converted to axially chiral binaphthyl products. beilstein-journals.org

Table 2: Application of Binaphthyl Derivatives in Mannich and Henry Reactions

Reaction Catalyst Type Catalyst Example Key Feature Result Reference
Mannich (Pudovik) Chiral Phosphoric Acid (R)-BINOL-derived phosphoric acid Brønsted acid catalysis Good yields and enantioselectivities unibo.it
Mannich Chiral Zirconium Catalyst Zr-(R)-6,6'-Br2BINOL complex Lewis acid catalysis High yields and enantioselectivities acs.org
Henry Chiral Guanidine Base Binaphthyl-derived guanidine Brønsted base catalysis High yields and enantioselectivities mdpi.com

Oxidative Transformations and Rearrangements in Asymmetric Synthesis

Chiral binaphthyl derivatives are instrumental in guiding the stereochemical outcome of various oxidative transformations and rearrangements. Their involvement ranges from serving as ligands for metal-based oxidants to forming the core of chiral hypervalent iodine reagents.

A primary application is in the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives to synthesize BINOL and its analogues, a reaction that is often catalyzed by chiral copper or iron complexes. mdpi.com For example, a chiral Fe(II)-diphosphine oxide complex can catalyze the aerobic oxidative coupling of 2-naphthols to afford C1-symmetric BINOL derivatives with yields up to 98% and enantiomeric excesses between 60% and 85%. mdpi.com

Binaphthyl-based scaffolds have also been used to create chiral hypervalent iodine(III) reagents for asymmetric oxidative reactions. cardiff.ac.uk These reagents can be used stoichiometrically or generated in situ from a precursor iodoarene and a terminal oxidant. cardiff.ac.uk While several novel binaphthyl-based chiral hypervalent iodine(III) reagents have been prepared and successfully used in oxidative transformations like dearomatizing cyclizations and sulfide (B99878) oxidations, achieving high stereoselectivity has proven challenging, often resulting in low enantiomeric excess. cardiff.ac.uk NMR experiments suggest that the hydrolysis of these reagents in common solvents may limit their stereochemical efficacy. cardiff.ac.uk

Furthermore, binaphthyl-based chiral catalysts are employed in kinetic resolutions and desymmetrization reactions. Chiral 4-(dimethylamino)pyridine (DMAP) derivatives built on a binaphthyl framework can act as catalysts for the kinetic resolution of axially chiral biaryls via O-acylation, achieving high selectivity factors. mdpi.com

Table 3: Binaphthyl Derivatives in Asymmetric Oxidative Transformations

Transformation Catalyst/Reagent Substrates Key Result Reference
Oxidative Coupling Fe(II)-diphosphine oxide complex 2-Naphthols Up to 98% yield, 60-85% ee mdpi.com
Oxidative Dearomatizing Cyclization Chiral Hypervalent Iodine(III) Reagent Naphthol carboxylic acid Moderate to excellent yields, low ee cardiff.ac.uk

Applications in Organocatalysis

The 1,1'-binaphthyl scaffold is a privileged structure in organocatalysis, forming the backbone of a wide range of highly successful catalysts. beilstein-journals.org These catalysts operate without metals and leverage different activation modes, including Brønsted acid/base catalysis, hydrogen-bond donation, and nucleophilic catalysis.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (BPAs), are among the most prolific organocatalysts. beilstein-journals.org They have been used in a vast number of asymmetric transformations, including the kinetic resolution of axially chiral BINAM derivatives through a cascade of imine formation and transfer hydrogenation. snnu.edu.cn

Binaphthyl-based phosphines have also emerged as powerful nucleophilic organocatalysts. beilstein-journals.org While BINAP itself is an excellent ligand for metals, it shows poor reactivity as an organocatalyst. beilstein-journals.org However, multifunctional chiral phosphines based on the binaphthyl skeleton have been designed to catalyze reactions like [3+2] and [4+2] annulations of allenes with activated alkenes, producing complex carbo- and heterocyclic structures with high stereoselectivity. beilstein-journals.org

The binaphthyl structure is also central to the design of phase-transfer catalysts. Structurally rigid, C2-symmetric chiral quaternary ammonium (B1175870) salts derived from BINOL are effective catalysts for asymmetric alkylations, Michael additions, and aldol reactions. mdpi.com Furthermore, bifunctional catalysts incorporating both a binaphthyl moiety and another catalytic unit, such as a cinchona alkaloid-derived thiourea, have been synthesized. rsc.org These catalysts have been applied to asymmetric Michael additions, demonstrating that the combination of two chiral units can lead to excellent yields and enantioselectivities (up to 99% ee) at very low catalyst loadings. rsc.org This dual-catalyst approach addresses the complex challenge of matching chiral elements to achieve high stereodivergence and induction. rsc.org

Table 4: Examples of Binaphthyl-Based Organocatalysts and Their Applications

Catalyst Class Example Application Activation Mode Result Reference
Chiral Phosphoric Acid (BPA) Kinetic Resolution of BINAM Brønsted Acid Catalysis High yields and excellent ee snnu.edu.cn
Chiral Phosphine [3+2] Annulation of allenes Nucleophilic Catalysis High yields, excellent dr and ee beilstein-journals.org
Phase-Transfer Catalyst Asymmetric Alkylation Phase-Transfer Catalysis Highly practical synthesis of amino acids mdpi.com
Bifunctional Thiosquaramide Michael Addition H-Bond Donation / Brønsted Base Up to 99% yield, up to 99% ee rsc.org

Advanced Spectroscopic and Computational Characterization of Binaphthalene Compounds

Vibrational Spectroscopy (IR, Raman, UV-Excited Near-Resonance Raman)

Vibrational spectroscopy, including Infrared (IR), Raman, and UV-excited near-resonance Raman (UVRR), provides detailed information about the molecular vibrations of binaphthalene compounds. These techniques are powerful tools for assigning vibrational modes and understanding the structural nuances of these molecules.

In a study on 1,1'-binaphthyl-2,2'-diamine (BINAM), a derivative of binaphthalene, IR absorption, visible excited normal Raman, and UVRR spectra were measured and analyzed. The observed IR and Raman bands were assigned based on the local vibrations of the substituted 2-naphthylamine (B18577) moiety. researchgate.net Density functional theory (DFT) calculations were instrumental in investigating the vibrational frequencies, IR absorption, and Raman intensities. aip.org

A key finding was the selective enhancement of several Raman bands in the UVRR spectrum compared to the normal Raman spectrum. researchgate.net For instance, in the UV near-resonance Raman spectra of 1,1'-bi-2-naphthol (B31242) (a binaphthol derivative) in a basic solution, the Raman band at 1612 cm⁻¹ was significantly enhanced. nih.gov This resonance enhancement provides insights into the electronic transitions and potential excited-state geometry distortions. aip.org Analysis of depolarization ratios in the resonance Raman spectra can further elucidate the nature of the contributing transition polarizabilities. nih.gov

The following table summarizes tentative assignments for the vibrational spectra of 1,1'-bi-2-naphthol, based on data for related compounds.

Table 1: Tentative Vibrational Band Assignments for 1,1'-bi-2-naphthol

Wavenumber (cm⁻¹) Assignment
1612 Stretching mode

Note: Assignments are based on literature data for related naphthalene (B1677914) and 2-naphthol (B1666908) compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of binaphthalene compounds in solution. It provides information on connectivity, spatial proximity of atoms, and dynamic processes.

Multidimensional NMR Techniques for Structural Elucidation

The complex and often overlapping signals in the aromatic region of the ¹H and ¹³C NMR spectra of binaphthalene derivatives necessitate the use of multidimensional NMR techniques for unambiguous signal assignment. acs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between nuclei. acs.orgresearchgate.net

For example, in the study of N,N'-([1,1'-binaphthalene]-2,2'-diyl)bis(benzamide) derivatives, advanced multidimensional NMR techniques were crucial in confirming the existence of intramolecular hydrogen bonds and ruling out molecular aggregation. researchgate.netrsc.org Two-dimensional NMR experiments provide detailed information on both the covalent structure and the three-dimensional arrangement of the molecule in solution. numberanalytics.comvt.edu

Solvent Polarity Effects on Intramolecular Hydrogen Bonding and Conformation

The conformation of binaphthalene derivatives can be significantly influenced by the polarity of the solvent, particularly when intramolecular hydrogen bonds are present. NMR spectroscopy is an effective tool for studying these solvent-dependent conformational changes. researchgate.netacs.org

In a series of N,N'-([1,1'-binaphthalene]-2,2'-diyl)bis(benzamide) derivatives, the strength of intramolecular hydrogen bonds was observed to decrease in high polarity solvents like DMSO. rsc.org However, due to structural constraints, these hydrogen bonds were not completely disrupted. rsc.org The chemical shifts of NH protons are particularly sensitive to the hydrogen-bonding environment. rsc.org For instance, in a study of an acyl thiourea (B124793) derivative, the conformational preference was found to be dependent on solvent polarity, with more polar environments favoring a minor conformer with an NH···N intramolecular hydrogen bond. kent.ac.uk

The following table illustrates the effect of solvent polarity on the conformer ratio of an acyl thiourea derivative at 298 K.

Table 2: Conformer Ratio in Different Solvents

Solvent Conformer Ratio (Major:Minor)
CDCl₃ 20.16 : 1
CD₃COCD₃ 10.58 : 1
CD₃CN 7.28 : 1

Data adapted from a study on a competitive intramolecular hydrogen bonding system. kent.ac.uk

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis and Conformational Studies

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the analysis of chiral binaphthalene compounds. researchgate.net It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. rsc.org

The ECD spectra of binaphthalene derivatives are highly sensitive to the dihedral angle between the two naphthalene rings. This makes ECD a valuable tool for conformational analysis in solution. rsc.org The exciton (B1674681) chirality method is often applied to interpret the ECD spectra of binaphthalenes, where the coupling of the electric transition moments of the two naphthalene chromophores gives rise to characteristic ECD signals. nih.gov

For a reliable determination of the absolute configuration, it is often necessary to know the molecule's conformation, which can be determined by NMR spectroscopy or computational methods. ull.es The ECD spectrum of a flexible molecule is a weighted average of the spectra of all populated conformers. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional structure of binaphthalene compounds in the solid state. This technique has been used to determine the molecular structure and absolute configuration of various binaphthyl derivatives. researchgate.net

For instance, the crystal structure of (rac-BINAP)PtCl₂, a complex containing a binaphthyl ligand, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed the presence of both R and S enantiomers in the unit cell and evidence of intramolecular π-stacking. nih.gov In another study, the solid-state structure of a binaphthalene-based cyclic urea (B33335) was shown to have C₂ symmetry, consistent with observations in solution. rsc.org

Variable-temperature X-ray diffraction studies can also be employed to analyze dynamic processes or structural anomalies in the solid state. nih.gov

The following table presents selected bond lengths and angles for (rac-BINAP)PtCl₂ determined from X-ray crystallography.

Table 3: Selected Geometric Parameters for (rac-BINAP)PtCl₂

Parameter Value
Pt—P1 Bond Length (Å) 2.245
Pt—P2 Bond Length (Å) 2.248
Pt—Cl1 Bond Length (Å) 2.355
Pt—Cl2 Bond Length (Å) 2.358
P1—Pt—P2 Angle (°) 95.8

Data from the crystal structure of [racBINAP]PtCl₂. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a powerful computational tool used to complement and interpret experimental data for binaphthalene compounds. DFT methods are employed to calculate a wide range of properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic spectra. researchgate.netacs.org

DFT calculations have been successfully used to study the racemization barriers of 1,1'-binaphthyl and its derivatives. researchgate.netnih.gov These calculations have shown that the preferred racemization pathway proceeds through a transition state with Cᵢ symmetry. acs.orgresearchgate.net The calculated activation energies are generally in good agreement with experimental values. researchgate.net

In vibrational spectroscopy, DFT calculations are essential for assigning the observed IR and Raman bands. researchgate.netaip.org Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and simulate UV-Vis and ECD spectra, which is crucial for interpreting experimental results and determining absolute configurations. researchgate.netnih.gov

The following table shows a comparison of experimental and calculated racemization barriers for 1,1'-binaphthyl.

Table 4: Racemization Barriers for 1,1'-Binaphthyl

Method Racemization Barrier (kcal/mol)
Experimental (in various solvents) 23.5 - 24.1

Data compiled from theoretical and experimental studies. acs.orgresearchgate.net

Geometry Optimization and Vibrational Frequency Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for characterizing the structural and vibrational properties of 1,2'-binaphthalene and its derivatives.

Geometry Optimization: Full geometry optimizations are typically performed using various levels of theory to accurately predict the most stable conformation of the molecule. acs.org For binaphthyl systems, methods like B3LYP, PBE0, and TPSSh, often paired with basis sets such as 6-311+G*, are employed for these calculations. acs.org The dihedral angle between the two naphthalene rings is a critical parameter, defining the molecule's non-planar structure. usu.edu In the ground state, this angle is a key determinant of the molecule's chiroptical properties. For instance, in derivatives like 1,1'-bi-2-naphthol (BINOL), the calculated C(2)-C(1)-C(1′)-C(2′) dihedral angles are found to be around 88° for the racemic mixture and 77° for the pure enantiomer, values that are in close agreement with experimental X-ray diffraction data. acs.org

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are carried out to predict the infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of experimentally observed vibrational bands to specific normal modes of the molecule. researchgate.netnsf.gov DFT calculations can predict the wavenumber and intensity of Raman and IR active fundamental bands. researchgate.netnsf.gov For example, a study on 1,1'-binaphthyl-2,2'-diamine (BINAM) utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to assign the observed IR and Raman bands to the local vibrations of the substituted 2-naphthylamine moieties. researchgate.net

Table 1: Selected Computational Methods for Geometry Optimization and Vibrational Analysis of Binaphthalene Derivatives.
DerivativeComputational MethodBasis SetFocus of StudyReference
1,1'-Bi-2-naphthol (BINOL)DFT (PBE0, B3LYP, TPSSh)6-311+G*Geometry Optimization and Frequency Calculations acs.org
1,1'-Binaphthyl-2,2'-diamine (BINAM)DFT (B3LYP)6-311++G(d,p)Vibrational Frequencies, IR and Raman Intensities researchgate.net
1,1'-BinaphthylDFT-Lattice Phonon Raman Spectroscopy acs.org

Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis, IR, Raman)

Computational methods are not only used to predict molecular structures and energetics but also to simulate and validate experimental spectroscopic data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. For chiral molecules like this compound derivatives, TD-DFT can also be used to simulate circular dichroism (CD) spectra, which provides information about the molecule's absolute configuration. In the case of 2,2'-diiodo-1,1'-binaphthalene, TD-DFT calculations have been used to explain the large wavelength splitting observed in the UV and CD spectra, which arises from exciton coupling between the naphthalene moieties. The calculated spectra can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic structure. researchgate.net

IR and Raman Spectra: As mentioned in section 5.5.1, DFT calculations can accurately predict vibrational frequencies, which correspond to peaks in the IR and Raman spectra. nsf.gov The calculated intensities of these vibrations can also be compared with experimental spectra. researchgate.netacs.org For instance, the analysis of normal and UV near-resonance Raman (UVRR) spectra of 1,1'-bi-2-naphthol was supported by DFT calculations to assign the observed Raman bands in detail. acs.org Similarly, a combined experimental and theoretical approach using lattice phonon Raman spectroscopy and DFT has been effective for identifying different polymorphic phases of 1,1'-binaphthyl. acs.org

Functional Materials and Chiral Recognition Systems Based on Binaphthalene Scaffolds

Applications in Chiral Sensors and Analytical Chemistry

The inherent chirality of 1,2'-binaphthalene derivatives is a key feature in the development of chiral sensors. These sensors are crucial in analytical chemistry for distinguishing between enantiomers, which is of paramount importance in fields like pharmacology and materials science.

Binaphthyl-based fluorescent polymers have been synthesized and shown to be effective chiral sensors. For instance, a polymer created from (S)-2,2'-dimethoxy-(1,1'-binaphthalene)-3,3'-diamine demonstrated significant enantioselective recognition of phenylalaninol. nih.gov This polymer exhibited a "turn-on" fluorescence enhancement in the presence of (D)-phenylalaninol, with a high enantiomeric fluorescence difference ratio of 8.99. nih.gov Notably, the addition of (D)-phenylalaninol to this polymer results in a bright blue fluorescence visible to the naked eye under a UV lamp, providing a clear and simple method for detection. nih.gov

In another application, new inherently chiral monomers based on a biaromatic atropisomeric core have been developed for enantioselective electroanalysis. mdpi.com These monomers, derived from enantiopure 2,2'-dibromo-1,1'-binaphthalenes, can be electrooligomerized to create chiral electrode surfaces. mdpi.com These surfaces have demonstrated good performance in cyclic voltammetry tests for the enantiodiscrimination of pharmaceutically relevant molecules. mdpi.com

The tunability of 1,2'-binaphthyl derivatives allows for the systematic modification of their structure to enhance their sensing capabilities. By introducing specific functional groups at various positions on the binaphthyl core, researchers can create tailored sensors for a wide range of chiral molecules. nih.gov

Table 1: Performance of a Binaphthalene-Based Chiral Fluorescent Polymer Sensor

AnalyteResponseEnantiomeric Fluorescence Difference Ratio (ef)Visual Detection
(D)-phenylalaninol"Turn-on" fluorescence enhancement8.99Bright blue fluorescence under UV light
(L)-phenylalaninolWeaker fluorescence responseNot applicableNo significant color change

Data sourced from a study on a new chiral binaphthalene-based fluorescence polymer sensor. nih.gov

Development of Optoelectronic Materials and Liquid Crystals

The unique optical and electronic properties of this compound derivatives make them suitable for applications in optoelectronic devices and liquid crystals. chemimpex.com Their rigid structure contributes to the formation of ordered molecular assemblies, which is essential for these applications.

Binaphthyl derivatives have been used as chiral dopants to induce highly twisted supramolecular structures in both low molecular mass and polymer liquid crystals. researchgate.net The helical twisting power (HTP) of these dopants can be systematically increased by attaching longer or mesogenic radicals to the binaphthyl core. researchgate.net This ability to induce a cholesteric phase is crucial for applications in electro-optic devices. spiedigitallibrary.org

For example, a homologous series of chiral dimeric compounds, (R)-2,2'-bis{6-[4-(2-(2-fluoro-4-butyloxyphenyl)pyrimidine-5-yl)phenyloxy]alkyloxy}-1,1'-binaphthyl, has been synthesized. spiedigitallibrary.org It was observed that derivatives with an even number of atoms in the spacers exhibited a chiral nematic phase, while those with an odd number of atoms showed a blue phase over a relatively wide temperature range. spiedigitallibrary.org

The incorporation of binaphthyl units into organic light-emitting diodes (OLEDs) and organic solar cells has been explored to enhance the efficiency and stability of these devices. chemimpex.com The inherent chirality of these molecules can also be harnessed to create materials that interact with circularly polarized light, which has potential applications in advanced optical technologies.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex and functional assemblies. wikipedia.orgthno.org The 1,2'-binaphthyl unit is a valuable building block in this field due to its defined geometry and ability to participate in host-guest interactions. acs.org

Host-guest chemistry involves the encapsulation of a "guest" molecule within a "host" molecule. wikipedia.org The binaphthyl scaffold can be incorporated into larger macrocyclic hosts, creating cavities that can selectively bind guest molecules. rsc.org This molecular recognition is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgthno.org

A notable example involves the synthesis of 2,2'-diamino-1,1'-binaphthyl linked porphyrin dimers. nih.gov These molecules act as hosts and can form sandwich-type 1:1 complexes with chiral diamine guests at low concentrations, which then transform into 1:2 open complexes at higher concentrations. nih.gov The supramolecular interactions result in sensitive circular dichroism responses, indicating a transfer of chirality from the guest to the host assembly. nih.gov The specific stereostructure of the chiral guest determines the sign of the circular dichroism signal in the 1:1 complexes. nih.gov

The design of these host-guest systems allows for the modulation of chirality within the supramolecular assembly, which is significant for developing chiroptical devices and understanding stereoselective processes. nih.gov

Table 2: Host-Guest Complex Formation with Binaphthyl-Porphyrin Dimers

HostGuestComplex Type (Low Guest Conc.)Complex Type (High Guest Conc.)Key Observation
(R)- or (S)-H (Porphyrin Dimer)(R)- or (S)-PPDA (Chiral Diamine)1:1 Sandwich Complex1:2 Open ComplexCD sign of 1:1 complex determined by guest stereochemistry

Data based on studies of supramolecular interactions between binaphthyl-bridged bisporphyrins and chiral diamines. nih.gov

Polymer Architectures Incorporating Binaphthyl Units

The incorporation of 1,2'-binaphthyl units into polymer chains leads to the creation of materials with unique architectures and properties. chemimpex.com These polymers can exhibit chirality on a macroscopic level, influencing their secondary structures and potential applications.

Chiral binaphthyl-based fluorescent polymers have been synthesized for use as sensors. nih.gov In one example, a polymer (P-1) was created through the polymerization of a binaphthalene derivative with a diamine, forming a Schiff base. nih.gov This polymer could be further modified by reduction to yield a second polymer (P-2). nih.gov

Another approach involves the cyclopolymerization of 2,2'-diisocyano-1,1'-binaphthalenes to synthesize helical macromolecules known as poly( nih.govchemimpex.comdiazocine-2,3-diyl)s (PDACs). chemrxiv.org This polymerization process, which can be initiated by organonickel or organopalladium complexes, proceeds in a living fashion and results in the formation of an eight-membered diazocine ring within the polymer backbone. chemrxiv.org The conformation of the PDAC chain derived from (R)-2,2'-diisocyano-1,1'-binaphthalene was determined to be a left-handed helix. chemrxiv.org

Furthermore, coordination polymers have been constructed using enantiopure binaphthyl-based ligands. rsc.org The reaction of 2,2'-dimethoxy-1,1'-binaphthyl-3,3'-bis(4-pyridyl-amido) with nickel(II) dithiophosphato complexes resulted in the formation of helically shaped polymers. rsc.org The twisted nature of the binaphthyl spacer induces the helical structure of the resulting coordination polymer. rsc.org

Specific Research Considerations for 1,2 Binaphthalene

Distinct Synthetic Challenges for the 1,2'-Connectivity in Binaphthalene Derivatives

The synthesis of binaphthalenes is not inherently difficult, but achieving specific linkages, particularly the unsymmetrical 1,2'-connectivity, poses significant challenges. The primary obstacles are related to controlling regioselectivity in cross-coupling reactions.

Regioselectivity: In contrast to the synthesis of symmetrical 1,1'- or 2,2'-biaryls, which can often be achieved through oxidative homocoupling of the corresponding naphthol or naphthylamine precursors, the formation of the 1,2'-bond requires a cross-coupling strategy. mdpi.comrsc.org This introduces the challenge of directing the bond formation between the C1 position of one naphthalene (B1677914) ring and the C2 position of another, while avoiding the formation of undesired 1,1'-, 2,2'-, and other isomers.

Steric Hindrance: The formation of the biaryl axis is sensitive to steric hindrance. The specific substitution pattern required to achieve the 1,2'-linkage can influence the rotational barrier around the C-C single bond, which is a defining feature of atropisomeric chirality in these systems. nih.gov The peri-hydrogens at the 8 and 8' positions in binaphthyl systems create a unique and sterically demanding environment that must be managed during synthesis. rsc.org

Precursor Synthesis: The synthesis of appropriately functionalized naphthalene precursors for regioselective cross-coupling can be complex. Traditional methods often require harsh reaction conditions, such as high temperatures, and may result in low yields. For instance, the synthesis of binaphthyldiamines has historically involved high-temperature Bucherer reactions with limited success. Modern strategies, while more effective, still require careful control over reaction parameters to favor the desired connectivity.

Overcoming these challenges is crucial for accessing the unique chemical space offered by 1,2'-binaphthalene derivatives, which are not as readily available as their more common symmetrical counterparts.

Novel Synthetic Routes for this compound Derivatives

To address the challenges associated with their synthesis, researchers have developed novel strategies to construct the this compound skeleton. One notable approach provides a new route to substituted 1,2'-binaphthalenes that are analogues of the natural product isodiospyrin. researchgate.netonua.edu.uaairitilibrary.com

This synthetic route involves a multi-step process beginning with the strategic coupling of two distinct naphthalenyl fragments. researchgate.net The key steps of this pathway are:

Intermediate Formation: The synthesis begins by creating a larger intermediate that contains both naphthalene fragments, which are "prefixed" by linking them through an aryloxy-methyl-aryl bridge. researchgate.net

Aryl-Aryl Coupling: An intramolecular aryl-aryl coupling reaction is then performed on this intermediate. This crucial step forms the desired 1,2'-carbon-carbon bond between the two naphthalene units. researchgate.net

Cleavage of the Bridge: Following the successful coupling, the connecting ethereal bridge is cleaved through a reductive process. researchgate.net

Using this method, the specific compound 4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1'-ol (Compound 20 in the original study) was successfully synthesized. researchgate.netonua.edu.uaairitilibrary.com This product was then further functionalized through oxidation.

Compound NameKey Synthetic StepResulting Product
4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1'-olAryl-aryl coupling of a prefixed aryloxy-methyl-aryl intermediate, followed by reductive cleavage of the ethereal bridge. researchgate.netA novel this compound derivative. researchgate.net
4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1',4'-dioneOxidation of the corresponding 1'-ol derivative using Fremy's salt. researchgate.netA quinone derivative of the this compound system. researchgate.net

This synthetic strategy represents a significant advancement, providing a targeted method for accessing complex, unsymmetrical this compound structures that were previously difficult to obtain.

Preliminary Investigations into Structure-Reactivity Relationships in this compound Systems

Initial studies on the newly synthesized this compound derivatives have provided preliminary insights into their structure-reactivity and structure-property relationships.

The biological activity of 4,5,8'-trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1',4'-dione (Compound 21 from the novel synthesis) was evaluated. researchgate.net Preliminary tests showed that this compound exhibited activity against Leishmania mexicana (LV78) promastigotes. researchgate.net However, it was found to be inactive against the cell growth of various human tumor cell lines. researchgate.net This initial screening suggests a specific spectrum of biological activity for this particular this compound derivative, warranting further investigation into its potential as an anti-parasitic agent.

Furthermore, research on other binaphthyl systems has demonstrated a strong relationship between the position of substituents and the compound's physical properties. For example, a study on binaphthyl derivatives with phenylethynyl groups introduced at various positions showed that the extension of the π-system and the resulting optical properties were highly dependent on the substitution pattern. chemrxiv.org Specifically, introducing these groups in the extended direction of the naphthalene linkage axis led to longer absorption and emission wavelengths and higher fluorescence quantum yields. chemrxiv.org While this study was not exclusively on 1,2'-isomers, it underscores the principle that the specific connectivity and substitution of the binaphthyl core directly dictates its electronic and photophysical behavior. These findings are critical for designing new this compound-based materials for applications in fields like molecular recognition and materials science. acs.org


Future Prospects and Emerging Research Frontiers in Binaphthalene Chemistry

Development of Next-Generation Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds crucial in pharmaceuticals and materials science. mt.comchemimpex.com While chiral frameworks like 1,1'-binaphthyl, cyclohexane-1,2-diamine, and various amino acid derivatives are considered "privileged" for their broad utility in creating effective bifunctional organocatalysts, the potential of the 1,2'-binaphthalene backbone is largely untapped. uni-lj.si

Currently, the literature on chiral ligands and organocatalysts derived specifically from this compound is sparse. The vast majority of research has focused on the C₂-symmetric 1,1'-isomer, leveraging its well-defined geometry to create highly selective catalytic systems. nih.govcatalysis.blog However, the inherent asymmetry of the 1,2'-binaphthyl skeleton offers a unique starting point for the design of novel ligand architectures. The distinct electronic environments of the two naphthalene (B1677914) rings could lead to new modes of metal coordination or substrate activation that are not accessible with symmetric ligands.

Future research in this area will likely involve:

De Novo Synthesis: Developing efficient and scalable synthetic routes to enantiomerically pure 1,2'-binaphthyl building blocks functionalized with coordinating groups (e.g., phosphines, amines, hydroxyls).

Computational Design: Utilizing computational chemistry to model the coordination properties of potential 1,2'-binaphthyl-based ligands and predict their performance in asymmetric catalysis.

Screening in Catalysis: Evaluating novel 1,2'-binaphthyl derivatives in a wide range of asymmetric transformations to identify lead candidates and uncover unique reactivity patterns.

The exploration of this compound as a scaffold for next-generation catalysts represents a frontier in asymmetric synthesis, with the potential to yield catalysts with novel properties and applications.

Integration of Binaphthalene Chemistry into Flow Chemistry and Sustainable Synthesis

Green chemistry and sustainable synthesis aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. aacmanchar.edu.in Key principles include the use of catalysts over stoichiometric reagents and the development of energy-efficient processes. chemimpex.comrsisinternational.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, is a powerful enabling technology for greener synthesis. mdpi.com It offers superior heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and process intensification. mdpi.comacs.org

The application of flow chemistry to this compound synthesis and its derivatives is an emerging research frontier. While sustainable methods for the synthesis of the 1,1'-isomer, such as electrochemical oxidative coupling or the use of clay-based catalysts, have been explored, similar investigations for this compound are not yet widely reported. aacmanchar.edu.inrsisinternational.orgmdpi.com For instance, a green chemistry approach for preparing 1,1'-bi-2-naphthol (B31242) (BINOL) has been demonstrated using Cu-Montmorillonite, a recyclable solid acid catalyst, via oxidative coupling of 2-naphthol (B1666908). aacmanchar.edu.inrsisinternational.org Another sustainable method involves the electrochemical homocoupling of 2-naphthylamines to produce 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives with high yields and good current efficiency, using electricity as the oxidant and generating only H₂ as a byproduct. mdpi.com

The integration of this compound chemistry with these sustainable technologies could involve:

Continuous Flow Synthesis: Developing flow-based protocols for the synthesis of the 1,2'-binaphthyl core and its derivatives, potentially improving yield, safety, and scalability compared to traditional batch methods.

Heterogeneous Catalysis: Immobilizing 1,2'-binaphthyl-based catalysts on solid supports for use in packed-bed flow reactors, which would simplify product purification and enable catalyst recycling, aligning with green chemistry principles.

Photocatalysis and Electrocatalysis: Exploring light- or electricity-driven reactions to construct or functionalize the 1,2'-binaphthyl skeleton under mild and sustainable conditions.

Applying the principles of flow chemistry and sustainable synthesis to the underexplored this compound system holds significant promise for developing more efficient, safer, and environmentally benign chemical processes.

Exploration of Novel Reactivity and Molecular Architectures for Advanced Applications

The unique unsymmetrical structure of this compound provides a platform for creating novel molecular architectures that are not readily accessible from its 1,1'-counterpart. Research in this area, though limited, has already demonstrated the potential for synthesizing complex and biologically relevant molecules.

A notable advancement is the development of a novel synthetic route to this compound derivatives that serve as analogues of isodiospyrin, a naturally occurring bisnaphthoquinone with potential medicinal applications. researchgate.netairitilibrary.com This strategy involves the aryl-aryl coupling of two distinct naphthalenyl fragments, linked by an aryloxymethyl-aryl bridge, followed by the reductive cleavage of this bridge to form the 1,2'-binaphthyl core. researchgate.net

Specifically, the synthesis of 4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']binaphthalenyl-1'-ol was achieved through this method. researchgate.netonua.edu.ua This intermediate represents a new class of 1,2'-binaphthyl structures. Subsequent oxidation of this compound using Fremy's salt (potassium nitrosodisulfonate) yielded 4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']binaphthalenyl-1',4'-dione . researchgate.netairitilibrary.com This transformation introduces a quinone moiety, a common feature in biologically active molecules.

Synthesized this compound Derivatives and Their Properties researchgate.netairitilibrary.com
Compound NameMolecular FormulaKey Synthetic StepNoted Activity
4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']binaphthalenyl-1'-olC25H24O4Aryl-aryl coupling and ethereal bridge cleavageSynthetic intermediate
4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']binaphthalenyl-1',4'-dioneC25H22O5Oxidation with Fremy's saltActive against Leishmania mexicana promastigotes

Preliminary biological studies showed that the synthesized dione (B5365651) derivative was active against Leishmania mexicana promastigotes, highlighting the potential for discovering new therapeutic agents by exploring the 1,2'-binaphthyl scaffold. researchgate.net However, it was found to be inactive against the cell growth of various human tumor cell lines. researchgate.net

The future in this domain lies in expanding the library of 1,2'-binaphthyl-based molecular architectures. This includes:

Diversification of Functional Groups: Introducing a wider range of substituents onto the 1,2'-binaphthyl core to tune its electronic and steric properties.

Construction of Macrocycles and Polymers: Using this compound as a building block for larger, complex structures with potential applications in materials science, such as chiral sensors or polymers with unique optical properties.

Exploring Novel Reactions: Investigating unprecedented chemical transformations that leverage the unique reactivity of the 1,2'-binaphthyl system.

By systematically exploring these avenues, the chemical community can unlock the full potential of this compound chemistry, leading to advanced materials and molecules with novel functions.

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